molecular formula C20H24FN7O B2931063 N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine CAS No. 1207041-33-5

N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine

Cat. No. B2931063
CAS RN: 1207041-33-5
M. Wt: 397.458
InChI Key: UFMPIVHRKWIJPV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein kinase involved in cell cycle regulation .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazolo[3,4-d]pyrimidines are generally synthesized through multi-step reactions involving various reagents . For instance, one method involves the reaction of an amino acid derivative with ethoxymethylene malononitrile in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached at various positions. These could include a fluorophenyl group, a piperidinyl group, and a morpholinyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Research in heterocyclic chemistry has explored the synthesis and structural analysis of compounds related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine, focusing on novel derivatives incorporating morpholine, piperazine, and pyrazole moieties. These studies have contributed significantly to the understanding of the chemical properties and potential applications of such compounds. For instance, the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives through intramolecular cyclization of 6-methylthio-pyrimidine and 6-(benzoylmethyl)thio-pyrimidine has been detailed, highlighting the structural diversity achievable with these frameworks (Ho & Suen, 2013).

Antimicrobial and Antibacterial Activity

Several studies have investigated the antimicrobial and antibacterial properties of compounds related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine. These compounds have shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative organisms. The exploration of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity to include Gram-negative bacteria, has resulted in compounds with promising activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Anticancer Potential

The anticancer potential of compounds structurally related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine has been a significant area of research. Various derivatives have been synthesized and evaluated for their antitumor activity. For example, the synthesis and antitumor activity assessment of novel pyrimidinyl pyrazole derivatives have identified compounds with potent cytotoxicity against tumor cell lines, highlighting the therapeutic potential of such structures (Naito et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken during synthesis and handling .

Future Directions

Research into pyrazolo[3,4-d]pyrimidines and related compounds is ongoing, with many potential applications in medicinal chemistry and drug discovery . Further studies could explore the biological activity of this specific compound, as well as potential methods for its synthesis.

Mechanism of Action

Target of Action

The compound N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby preventing the proliferation of cancer cells . The compound’s interaction with CDK2 is likely due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisosteric replacement of the purine scaffold of the ligand roscovitine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key regulator of this transition. By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has potent cytotoxic activities against various cell lines . For example, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .

properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c21-15-4-6-16(7-5-15)28-19-17(14-22-28)18(26-8-2-1-3-9-26)23-20(24-19)25-27-10-12-29-13-11-27/h4-7,14H,1-3,8-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMPIVHRKWIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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